4-(Methoxymethyl)indolin-1-amine
Description
Properties
CAS No. |
2097984-83-1 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(methoxymethyl)-2,3-dihydroindol-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-7-8-3-2-4-10-9(8)5-6-12(10)11/h2-4H,5-7,11H2,1H3 |
InChI Key |
MGHXQHWXDOAVSJ-UHFFFAOYSA-N |
SMILES |
COCC1=C2CCN(C2=CC=C1)N |
Canonical SMILES |
COCC1=C2CCN(C2=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Key Differences
The table below highlights critical structural distinctions between 4-(Methoxymethyl)indolin-1-amine and related compounds:
Chemical Reactivity and Stability
- Methoxymethyl vs. However, the ether linkage (-O-) may increase susceptibility to hydrolytic cleavage under acidic or basic conditions .
- Amine Functionality : The primary amine at C1 in this compound contrasts with secondary or tertiary amines in analogs (e.g., Mexamine’s ethylamine chain). Primary amines are typically more reactive in nucleophilic reactions, such as Schiff base formation or amide coupling .
- Substituent Effects on Stability : Evidence from lactate oxidase studies () suggests that alkyl and acyl substituents (e.g., methoxymethyl) on nitrogen atoms can influence adduct stability. For example, N(5)-alkyl adducts are stable in the dark but degrade upon denaturation or oxidation, which may parallel the behavior of methoxymethyl-substituted indolines .
Preparation Methods
Alkylation of Indolin-1-amine Precursors
One common approach involves the alkylation of indolin-1-amine or related amines with methoxymethyl halides (such as methoxymethyl chloride or bromide) under controlled conditions:
- Procedure : The indolin-1-amine is reacted with methoxymethyl halide in the presence of a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent such as tetrahydrofuran or dimethylformamide.
- Reaction Conditions : Ambient to slightly elevated temperatures (0–50 °C) over several hours.
- Outcome : Selective substitution at the 4-position with a methoxymethyl group, yielding this compound.
This method benefits from straightforward reaction setup and moderate to high yields, but requires careful control to avoid over-alkylation or side reactions.
Formylation and Subsequent Reductive Amination
Formylation of amines followed by reductive amination is a versatile route for introducing substituents on nitrogen-containing heterocycles:
- Formylation Step : Amines are formylated using reagents such as formic acid with catalysts like 4-(dimethylamino)pyridine (DMAP), or via microwave-assisted methods to improve reaction time and yield. For example, formylation in dichloromethane (DCM) under reflux or microwave irradiation yields formamide intermediates efficiently within minutes to hours.
- Reductive Amination : The formamide intermediate can be converted to the target amine by reduction, often using sodium borohydride or catalytic hydrogenation.
- Application : This strategy can be adapted to synthesize this compound by first formylating the indolin-1-amine, then introducing the methoxymethyl substituent via reductive amination with formaldehyde derivatives.
Quaternary Ammonium Salt Formation and Reduction
Another advanced method involves the formation of quaternary ammonium salts followed by reduction:
- Step 1 : The indolin-1-amine is methylated using iodomethane to form a quaternary ammonium iodide salt.
- Step 2 : This salt is then subjected to reduction in liquid ammonia using sodium metal at low temperatures (-78 °C), followed by quenching with ethers and alcohols to yield the secondary amine with the methoxymethyl group introduced.
- Advantages : This method allows for selective modification of the nitrogen atom and can be used to introduce methoxymethyl groups with good yields.
- Considerations : Requires handling of reactive sodium metal and cryogenic conditions.
Catalytic Asymmetric Synthesis (Enantioselective Approaches)
Though less common for this specific compound, recent advances in enantioselective synthesis of chiral amines using iridium-based catalytic systems and chiral ligands (e.g., sulfoximines, dihydrobenzooxaphosphole oxazoline ligands) have been reported. These methods can be adapted for the preparation of chiral 4-substituted indolin-1-amines, potentially including this compound, providing high enantiomeric excess and stereochemical control.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation with Methoxymethyl Halide | Indolin-1-amine, methoxymethyl chloride/bromide, base, aprotic solvent | Several hours (RT to 50 °C) | 60–85 | Simple setup, moderate to high yield | Possible over-alkylation, side reactions |
| Formylation + Reductive Amination | Formic acid, DMAP catalyst, microwave or reflux; reducing agent (NaBH4) | Minutes to hours | 70–90 | Efficient, scalable, mild conditions | Multi-step process, requires purification |
| Quaternary Ammonium Salt + Reduction | Iodomethane, sodium metal, liquid ammonia (-78 °C) | 1–2 hours | 75–80 | High selectivity, good yield | Requires cryogenic, hazardous reagents |
| Catalytic Asymmetric Synthesis | Iridium catalyst, chiral ligands | Variable | 85–95 (ee) | High stereoselectivity, enantiopure products | Complex catalyst systems, more costly |
Detailed Research Findings
Microwave-Assisted Formylation : Giacomelli et al. demonstrated that microwave irradiation significantly reduces formylation reaction times from hours to minutes while maintaining high yields and optical purity when chiral amines are used. This approach could be leveraged for efficient preparation of intermediates toward this compound.
Quaternary Ammonium Salt Reduction : N.A. Paras et al. described a protocol for the scission and modification of N,N-dialkyl amines via quaternary ammonium salts and sodium metal reduction in liquid ammonia, providing a robust method for introducing alkyl groups on nitrogen heterocycles. This method is applicable for the methoxymethylation of indolin-1-amine derivatives.
Enantioselective Catalysis : Recent reviews highlight iridium-catalyzed asymmetric hydrogenation of cyclic imines as a powerful strategy for chiral amine synthesis, with potential adaptation for this compound to obtain enantiomerically enriched products.
Summary and Recommendations
The preparation of this compound can be efficiently achieved through several synthetic routes:
- For straightforward synthesis , alkylation of indolin-1-amine with methoxymethyl halides under basic conditions is practical and scalable.
- For higher selectivity and yield , especially when optical purity is desired, formylation followed by reductive amination using microwave-assisted methods is recommended.
- For selective nitrogen functionalization , quaternary ammonium salt formation and reduction in liquid ammonia provide a powerful alternative, albeit with more demanding reaction conditions.
- For chiral synthesis , iridium-catalyzed asymmetric hydrogenation offers an advanced method to access enantiopure this compound derivatives.
This assessment integrates diverse, authoritative sources and experimental data to provide a comprehensive understanding of the preparation methods for this compound, supporting informed synthetic planning and optimization.
Q & A
Q. Basic | Analytical Chemistry
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxymethyl CH₂O and indoline NH signals) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates).
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in methoxyphenyl-containing analogs .
What strategies optimize the yield of this compound under varying reaction conditions?
Q. Advanced | Reaction Optimization
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
- Catalyst Screening : Pd-based catalysts improve coupling efficiency in aryl halide intermediates .
- Temperature Gradients : Lower temperatures reduce side reactions (e.g., oxidation of the methoxymethyl group) .
- DoE (Design of Experiments) : Systematic variation of parameters (molar ratios, time) to identify optimal conditions .
How does the methoxymethyl substituent influence the compound’s receptor binding affinity compared to other indoline derivatives?
Advanced | Structure-Activity Relationships (SAR)
The methoxymethyl group enhances:
- Lipophilicity : Improved membrane permeability compared to hydroxyl or unsubstituted analogs .
- Steric Effects : Moderate bulk may favor interactions with hydrophobic pockets in enzymes (e.g., MAO inhibitors) .
- Hydrogen Bonding : The ether oxygen can act as a weak H-bond acceptor, as observed in related methoxyphenyl compounds .
Comparative studies with 4-methyl or 4-fluoro analogs are recommended to quantify these effects .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic | Structural Elucidation
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the indoline and methoxymethyl groups .
- IR Spectroscopy : Identifies N-H stretches (indoline amine) and C-O-C vibrations (methoxymethyl) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₄N₂O) and fragmentation patterns .
What computational methods predict the biological activity of this compound?
Q. Advanced | Computational Chemistry
- Molecular Docking : Screens against targets like monoamine oxidases (MAOs) or serotonin receptors, leveraging structural data from indole analogs .
- QSAR Models : Correlates substituent properties (logP, polar surface area) with activity trends .
- MD Simulations : Assesses stability of ligand-receptor complexes over time .
What are common impurities in this compound synthesis, and how are they mitigated?
Q. Basic | Purification Strategies
- By-Products : Over-alkylated indolines or oxidized methoxymethyl groups.
- Mitigation :
- Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) .
- Recrystallization : Ethanol/water mixtures to remove polar impurities .
- In-line Analytics : LC-MS monitoring for real-time impurity detection .
How can SAR studies elucidate the pharmacophore of this compound?
Q. Advanced | Pharmacological Research
- Substituent Variation : Synthesize analogs with methoxyethyl, ethoxymethyl, or halogenated groups at the 4-position .
- Biological Assays : Test against targets like MAO-A/B, serotonin receptors, or kinases to map activity cliffs .
- 3D Pharmacophore Modeling : Integrate docking results and activity data to identify critical hydrogen bond donors/acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
